molecular formula C21H24N4O2 B13092229 2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid

2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid

Cat. No.: B13092229
M. Wt: 364.4 g/mol
InChI Key: LYPMYBNOVALMTR-UHFFFAOYSA-N
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Description

2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolopyrimidine core, a phenyl ring, and a cyclohexyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction.

    Cyclohexyl Group Addition: The cyclohexyl group is added via a hydrogenation reaction.

    Final Acetylation: The acetic acid moiety is introduced in the final step through an acetylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its potential therapeutic effects are explored, particularly in the treatment of diseases where pyrazolopyrimidine derivatives have shown efficacy.

Industry

Industrially, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylcyclohexyl Acetic Acids: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-[4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H24N4O2/c1-13-20(21(22)25-18(24-13)10-11-23-25)17-8-6-16(7-9-17)15-4-2-14(3-5-15)12-19(26)27/h6-11,14-15H,2-5,12,22H2,1H3,(H,26,27)

InChI Key

LYPMYBNOVALMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)N

Origin of Product

United States

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